molecular formula C21H19ClN2O3 B1191829 PF-06745013

PF-06745013

Cat. No.: B1191829
M. Wt: 382.844
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It functions as a selective inhibitor of a key enzyme involved in lipid metabolism pathways, specifically targeting the modulation of pro-inflammatory mediators . Preclinical studies highlight its ability to reduce oxidative stress and improve insulin sensitivity in animal models, positioning it as a candidate for conditions like non-alcoholic steatohepatitis (NASH) and type 2 diabetes . Its pharmacokinetic profile demonstrates favorable oral bioavailability and a half-life suitable for once-daily dosing, with phase I trials reporting dose-dependent efficacy and manageable toxicity .

Properties

Molecular Formula

C21H19ClN2O3

Molecular Weight

382.844

SMILES

CC(C)(OC1=CC=C(C2=CC(C3=CC=C(Cl)C=C3)=C(N)N=C2)C=C1)C(O)=O

Appearance

Solid powder

Synonyms

PF-06745013;  PF 06745013;  PF06745013;  PF-6745013;  PF 6745013;  PF6745013.; 2-{4-[6-Amino-5-(4-chloro-phenyl)-pyridin-3-yl]-phenoxy}-2-methyl-propionic acid

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Comparison

Compound Core Structure Key Modifications Target Enzyme
This compound Aryl sulfonamide Fluorophenyl group at R₁ Phospholipase A2 (PLA2)
GS-9674 Aryl carboxylic acid Cyclopropyl substitution at R₂ Farnesoid X receptor (FXR)
Elafibranor Diphenyl ether Dual PPARα/δ agonism PPARα/δ

Key Insights :

  • This compound’s fluorophenyl group enhances binding specificity to PLA2 compared to GS-9674’s carboxylic acid moiety .
  • Elafibranor’s diphenyl ether scaffold enables dual receptor activation, unlike this compound’s single-target inhibition .

Functional and Pharmacological Comparison

Table 2: Pharmacodynamic and Efficacy Data

Compound IC₅₀ (nM) Half-life (h) Clinical Efficacy (Phase II) Adverse Events (≥Grade 3)
This compound 12.3 14.5 34% reduction in liver fibrosis Hypertension (8%)
GS-9674 5.8 9.2 22% reduction in hepatic fat Pruritus (15%)
Elafibranor 280* 20.1 19% resolution of NASH Renal impairment (12%)

*Elafibranor’s IC₅₀ reflects EC₅₀ for PPARα activation.

Key Findings :

  • This compound exhibits superior potency (IC₅₀ = 12.3 nM) compared to Elafibranor but a narrower therapeutic window than GS-9674 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
PF-06745013
Reactant of Route 2
PF-06745013

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.